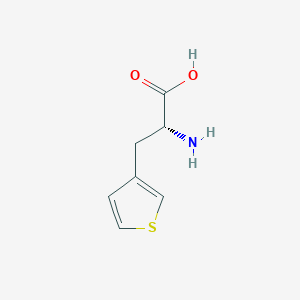

(R)-2-Amino-3-(thiophen-3-yl)propanoic acid

描述

Synthesis Analysis

The synthesis of (R)-2-Amino-3-(thiophen-3-yl)propanoic acid derivatives can be achieved through various methods. One method involves a one-pot, three-component reaction of L-cysteine with ammonium thiocyanate in the presence of various acid chlorides under solvent-free conditions, yielding excellent results. These compounds can further be converted to (R)-2-thioxothiazolidine-4-carboxylic acid in water under reflux conditions (Mohebat & Kafrizi, 2014). Another approach includes the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids with zinc dust and formic acid, avoiding undesirable hydrogenolysis of bromine on the thiophene nucleus (Kitagawa et al., 2004).

Molecular Structure Analysis

The molecular structure of compounds related to (R)-2-Amino-3-(thiophen-3-yl)propanoic acid, such as 3-amino-1-(thiophen-2-yl)-9,10-dihydrophenanthrene-2,4-dicarbonitrile, demonstrates interesting conformations. For instance, the partially saturated ring adopts a twisted half-boat conformation, providing insights into the structural flexibility of these compounds (Al-Youbi et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving (R)-2-Amino-3-(thiophen-3-yl)propanoic acid and its derivatives are diverse. Recyclization reactions, for example, have been observed with cyanoacetic acid derivatives, leading to the formation of novel compounds with potential for further chemical exploration (Shipilovskikh & Rubtsov, 2020).

科学研究应用

-

®-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-3-yl)propanoic acid : This compound is a derivative of the one you mentioned. It has a tert-butoxycarbonyl (Boc) group attached to the amino group. The Boc group is a common protecting group in organic synthesis. It’s used to prevent unwanted reactions at the amino group while other reactions are being carried out on the molecule. Unfortunately, specific applications or experimental procedures for this compound are not provided in the source .

-

®-3-Amino-3-(thiophen-3-yl)propanoic acid : This compound is similar to the one you mentioned, but it has a different stereochemistry (R instead of S). It’s listed as a product available for purchase from a chemical supplier, but specific applications or experimental procedures are not provided in the source .

-

3-Amino-3-(thiophen-3-yl)propanoic acid : This compound is a racemic mixture of the ® and (S) enantiomers of the compound you mentioned. It’s also listed as a product available for purchase from a chemical supplier, but specific applications or experimental procedures are not provided in the source .

-

®-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-3-yl)propanoic acid : This compound is a derivative of the one you mentioned. It has a tert-butoxycarbonyl (Boc) group attached to the amino group. The Boc group is a common protecting group in organic synthesis. It’s used to prevent unwanted reactions at the amino group while other reactions are being carried out on the molecule. Unfortunately, specific applications or experimental procedures for this compound are not provided in the source .

-

®-3-Amino-3-(thiophen-3-yl)propanoic acid : This compound is similar to the one you mentioned, but it has a different stereochemistry (R instead of S). It’s listed as a product available for purchase from a chemical supplier, but specific applications or experimental procedures are not provided in the source .

-

3-Amino-3-(thiophen-3-yl)propanoic acid : This compound is a racemic mixture of the ® and (S) enantiomers of the compound you mentioned. It’s also listed as a product available for purchase from a chemical supplier, but specific applications or experimental procedures are not provided in the source .

安全和危害

The safety information for “®-2-Amino-3-(thiophen-3-yl)propanoic acid” includes the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

属性

IUPAC Name |

(2R)-2-amino-3-thiophen-3-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c8-6(7(9)10)3-5-1-2-11-4-5/h1-2,4,6H,3,8H2,(H,9,10)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOIZSAUUYAGTMS-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC=C1C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Amino-3-(thiophen-3-yl)propanoic acid | |

CAS RN |

152612-27-6 | |

| Record name | beta-3-Thienyl-D-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152612276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .BETA.-3-THIENYL-D-ALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VSY3AJ5XSB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Ethynyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145860.png)

![3-Bromo-6-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145876.png)

![5-ethenyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1145877.png)

![(1S,4S)-2-Cyclopropylmethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoroacetic acid](/img/structure/B1145878.png)

![(3aR,4R,7S,7aS)-2-((cis-2-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B1145880.png)